N-(4-hydroxyphenyl)furan-2-carboxamide

Description

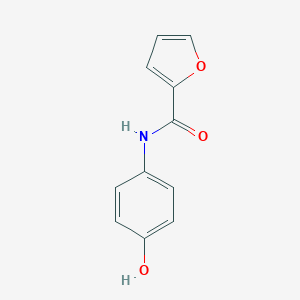

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h1-7,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVKXCATWIGAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353678 | |

| Record name | Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4104-33-0 | |

| Record name | Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(4-hydroxyphenyl)furan-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(4-hydroxyphenyl)furan-2-carboxamide, a molecule of interest in medicinal chemistry and drug development. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data, offering a practical resource for researchers in the field.

Introduction

This compound belongs to the furan-2-carboxamide class of compounds, which have garnered significant attention for their diverse biological activities. The structural motif, featuring a furan ring linked to a hydroxyphenyl group via an amide bond, is a key pharmacophore in various biologically active molecules. This guide will focus on the chemical synthesis of this target compound, providing a foundation for further research and development.

Synthetic Pathways

The synthesis of this compound is typically achieved through the formation of an amide bond between a furan-2-carboxylic acid derivative and 4-aminophenol. Two primary strategies are commonly employed: the reaction of an acyl chloride with an amine, and the use of a coupling agent to facilitate the amide bond formation directly from the carboxylic acid.

Acyl Chloride Route

A prevalent and efficient method for forming the amide linkage is the reaction of furan-2-carbonyl chloride with 4-aminophenol. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Acyl Chloride Synthesis Route

Coupling Agent Route

An alternative approach involves the direct coupling of furan-2-carboxylic acid with 4-aminophenol using a coupling agent, such as 1,1'-carbonyldiimidazole (CDI). This method avoids the need to prepare the acyl chloride separately.

Caption: Coupling Agent Synthesis Route

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of analogous furan-2-carboxamides, which can serve as a reference for the synthesis of the title compound.

| Reactant 1 | Reactant 2 | Base/Coupling Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Furan-2-carbonyl chloride | 4-Bromoaniline | Triethylamine | Dichloromethane | 18 | Room Temperature | 94 | [1][2] |

| 5-Nitrofuran-2-carboxylic acid | 3-(1H-imidazol-1-yl)propan-1-amine | 1,1'-Carbonyldiimidazole | 1,4-Dioxane | 14 | Room Temp. then Reflux | 7 | [3] |

| Furan-2-carboxylic acid | 1,4-Diaminobenzene | 1,1'-Carbonyldiimidazole | Tetrahydrofuran | 18 | 45 | 59 | [4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the acyl chloride route, which is a common and high-yielding method.

Materials and Equipment

-

Reactants: Furan-2-carbonyl chloride, 4-Aminophenol

-

Base: Triethylamine

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for workup and purification, rotary evaporator, thin-layer chromatography (TLC) apparatus.

Synthesis Procedure

Caption: Experimental Workflow for Synthesis

Step-by-Step Protocol:

-

In a clean and dried round-bottom flask, dissolve 4-aminophenol (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Place the flask in an ice bath and cool the reaction mixture to 0 °C with stirring.

-

Add furan-2-carbonyl chloride (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over a period of 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a pure solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching of the amide and the O-H stretching of the phenol.

-

Melting Point: To assess the purity of the final product.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Furan-2-carbonyl chloride is corrosive and moisture-sensitive; handle with care.

-

Dichloromethane is a volatile and potentially hazardous solvent.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

References

- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of N-(4-hydroxyphenyl)furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)furan-2-carboxamide is a heterocyclic organic compound featuring a furan ring connected to a hydroxyphenyl group via an amide linkage. This structure is of significant interest to the medicinal chemistry community due to the known biological activities of both furan-containing molecules and phenolic compounds. Furan derivatives are recognized for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of a phenolic group can also contribute to antioxidant activity and potential interactions with various biological targets. This guide provides a comprehensive overview of the available chemical and physical properties of this compound, alongside experimental protocols and potential biological significance.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, a combination of database information and predicted values provides a solid foundation for its chemical profile.

General Information

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 4104-33-0 | PubChem[2] |

| Molecular Formula | C₁₁H₉NO₃ | PubChem[2] |

| Molecular Weight | 203.19 g/mol | PubChem[2] |

| Canonical SMILES | C1=COC(=C1)C(=O)NC2=CC=C(C=C2)O | PubChem[2] |

Physicochemical Data

Predicted physicochemical properties from computational models are summarized below:

| Property | Predicted Value | Source |

| XLogP3 | 1.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 71.5 Ų | PubChem[2] |

Spectral Data

Detailed experimental spectra for this compound are not published. However, the expected spectral characteristics can be inferred from the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy (Predicted Chemical Shifts):

-

Aromatic protons (phenyl ring): δ 6.8 - 7.6 ppm. The protons ortho and meta to the hydroxyl and amide groups will exhibit distinct splitting patterns (likely doublets).

-

Furan ring protons: δ 6.5 - 7.8 ppm. The three protons on the furan ring will show characteristic coupling patterns (doublet of doublets, and two doublets).

-

Amide proton (NH): δ 8.0 - 9.5 ppm (broad singlet).

-

Hydroxyl proton (OH): δ 9.0 - 10.0 ppm (broad singlet, may exchange with D₂O).

¹³C NMR Spectroscopy (Predicted Chemical Shifts):

-

Carbonyl carbon (C=O): δ 158 - 165 ppm.

-

Aromatic and furan carbons: δ 110 - 160 ppm. The carbon attached to the oxygen in the furan ring will be the most downfield of the ring carbons.

-

Phenolic C-O carbon: δ 150 - 155 ppm.

Infrared (IR) Spectroscopy (Predicted Absorption Bands):

-

O-H stretch (hydroxyl): 3200-3400 cm⁻¹ (broad).

-

N-H stretch (amide): 3100-3300 cm⁻¹.

-

C-H stretch (aromatic and furan): 3000-3100 cm⁻¹.

-

C=O stretch (amide I band): 1650-1680 cm⁻¹.

-

N-H bend (amide II band): 1510-1550 cm⁻¹.

-

C-O stretch (furan and phenol): 1000-1250 cm⁻¹.

Mass Spectrometry:

Predicted collision cross-section (CCS) values for various adducts have been calculated.[4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 204.06552 | 141.3 |

| [M+Na]⁺ | 226.04746 | 148.7 |

| [M-H]⁻ | 202.05096 | 147.9 |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a reliable synthetic route can be adapted from the published synthesis of the closely related N-(4-aminophenyl)furan-2-carboxamide. The proposed method involves the amidation of furan-2-carboxylic acid with 4-aminophenol.

Synthesis of this compound

Materials:

-

Furan-2-carboxylic acid

-

4-Aminophenol

-

1,1'-Carbonyldiimidazole (CDI) or a similar coupling agent (e.g., DCC, EDC)

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Activation of Furan-2-carboxylic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 equivalent) in anhydrous THF. Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise while stirring at room temperature. The reaction mixture is typically stirred for 1-2 hours to allow for the formation of the acylimidazolide intermediate. The reaction progress can be monitored by the evolution of CO₂ gas.

-

Amide Coupling: In a separate flask, dissolve 4-aminophenol (1.0 equivalent) in anhydrous THF. Add the solution of the activated furan-2-carboxylic acid dropwise to the 4-aminophenol solution at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities for this compound have been reported, the furan-2-carboxamide scaffold is present in numerous compounds with documented pharmacological properties. These include antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][5][6]

Hypothetical Anti-Inflammatory Signaling Pathway:

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism for a furan-based compound could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Caption: General workflow for synthesis and characterization.

Conclusion

This compound represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While a complete experimental profile is not yet available, the information compiled in this guide from existing databases, predictive models, and literature on analogous compounds provides a robust starting point for researchers. The provided synthetic protocol offers a clear path to obtaining the compound for further study. Future research should focus on the experimental determination of its physicochemical properties, a thorough spectroscopic characterization, and the exploration of its biological activities to unlock its full therapeutic potential.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H9NO3 | CID 747955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4104-33-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Furan-2-Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan-2-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the diverse biological activities exhibited by furan-2-carboxamide derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Furan-2-carboxamide derivatives have demonstrated promising potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected furan-2-carboxamide derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth) or as cell viability percentages at a given concentration.

| Compound ID/Description | Cell Line | Activity | Reference |

| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 (Hepatocellular carcinoma) | 33.29% cell viability at 20 µg/mL | [1][2] |

| Furan-2-carboxamide derivative | Various cancer cell lines | IC50: 4 µM to 8 µM | [3] |

| Furan-based compound 4 | MCF-7 (Breast cancer) | IC50: 4.06 µM | [4] |

| Furan-based compound 7 | MCF-7 (Breast cancer) | IC50: 2.96 µM | [4] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | HeLa (Cervical cancer) | IC50: 62.37 µg/mL | [5] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | HepG2 (Hepatocellular carcinoma) | IC50: 102.53 µg/mL | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]

-

Compound Treatment: Treat the cells with various concentrations of the furan-2-carboxamide derivatives. A vehicle control (e.g., DMSO) should be included. Incubate for 24-48 hours.[1][4]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[1][4]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][4]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against compound concentration.

References

- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]

- 3. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scialert.net [scialert.net]

N-(4-hydroxyphenyl)furan-2-carboxamide and its Derivatives: A Technical Overview of a Potential Mechanism of Action

DISCLAIMER: This document provides a detailed overview of the proposed mechanism of action for furan-2-carboxamide derivatives based on available scientific literature. It is important to note that while N-(4-hydroxyphenyl)furan-2-carboxamide belongs to this class of compounds, specific in-depth mechanistic studies on this particular molecule are limited. The information presented herein, drawn from studies on structurally related analogs, serves as a potential model for its biological activity and a guide for future research.

Introduction

This compound is a heterocyclic organic compound featuring a furan-2-carboxamide core linked to a 4-hydroxyphenyl group.[1][2] This core structure is a recurring motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] A significant area of research for this class of compounds has been their ability to interfere with bacterial communication, a process known as quorum sensing (QS).

This technical guide will focus on a well-documented mechanism of action for furan-2-carboxamide derivatives: the inhibition of the Pseudomonas aeruginosa LasR quorum-sensing system. This pathway is a critical regulator of virulence and biofilm formation, making it an attractive target for the development of novel anti-infective agents.[6] We will explore the quantitative data supporting this mechanism, detail the experimental protocols used for its elucidation, and visualize the key pathways and workflows.

Quantitative Data on the Biological Activity of Furan-2-Carboxamide Derivatives

The anti-quorum sensing properties of furan-2-carboxamide derivatives have been quantified through various in vitro assays. The primary focus has been on their ability to inhibit the formation of biofilms and reduce the production of virulence factors in P. aeruginosa. The data below, summarized from a study on a diversity-oriented synthesis of these compounds, highlights the efficacy of several analogs.[6]

| Compound ID | Structure | Biofilm Inhibition (%) at 100 µM | Protease Inhibition (%) | Pyocyanin Inhibition (%) |

| 4b | N'-(4-methoxybenzoyl)furan-2-carbohydrazide | 58 | 18 | 48 |

| 7d | 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)furan | 47 | 6 | 35 |

| 7e | 2-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)furan | 49 | 16 | 41 |

Data extracted from a study on the antibiofilm evaluation of furan-2-carboxamides.[6]

Proposed Mechanism of Action: Inhibition of the LasR Quorum Sensing System

Pseudomonas aeruginosa is an opportunistic pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate the expression of genes related to virulence and biofilm formation.[7] The LasI/LasR system is at the top of this hierarchical signaling network.[8][9]

The mechanism involves:

-

Signal Production: The LasI synthase produces an autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[10]

-

Signal Accumulation: As the bacterial population density increases, the concentration of 3O-C12-HSL in the environment rises.

-

Receptor Binding and Activation: Once a threshold concentration is reached, 3O-C12-HSL binds to the cytoplasmic receptor protein, LasR.[11]

-

Transcriptional Regulation: The LasR:3O-C12-HSL complex dimerizes and binds to specific DNA sequences (las boxes), activating the transcription of target genes. These genes encode for a variety of virulence factors, including proteases, and exotoxins, and also promote biofilm formation.[9][10]

Furan-2-carboxamide derivatives are proposed to act as competitive antagonists of the LasR receptor.[6] By binding to the same site as the native autoinducer, they prevent the activation of LasR and the subsequent transcription of virulence genes. Molecular docking studies suggest that these compounds can fit within the ligand-binding pocket of LasR, mimicking the interactions of the natural ligand but failing to induce the conformational change required for activation.[6][12]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anti-quorum sensing activity of furan-2-carboxamide derivatives.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.[13][14][15]

-

Bacterial Culture Preparation: A single colony of P. aeruginosa is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth - TSB) and incubated overnight at 37°C with shaking.

-

Inoculum Standardization: The overnight culture is diluted in fresh broth to a standardized optical density (OD), typically 0.01 at 600 nm.

-

Treatment Application: In a 96-well polystyrene microtiter plate, 200 µL of the standardized bacterial suspension is added to each well. The test compounds (e.g., furan-2-carboxamide derivatives) are added at various concentrations. Control wells contain the bacterial suspension with the vehicle (e.g., DMSO) and media-only wells serve as blanks.

-

Incubation: The plate is incubated statically for 24-48 hours at 37°C in a humidified chamber to allow for biofilm formation.

-

Washing: The planktonic (free-floating) bacteria are carefully removed from the wells by aspiration. The wells are then gently washed twice with 250 µL of phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Staining: The remaining adhered biofilm is stained by adding 250 µL of 0.1% (w/v) crystal violet solution to each well and incubating for 15 minutes at room temperature.

-

Final Wash and Solubilization: The excess crystal violet is removed, and the plate is washed again with distilled water. The plate is allowed to air dry. The bound crystal violet is then solubilized by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

-

Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 550-595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.

Pyocyanin and Protease Inhibition Assays

These assays measure the effect of the compounds on the production of specific virulence factors regulated by quorum sensing.[16][17]

-

Culture and Treatment: P. aeruginosa is grown in a suitable production medium (e.g., King's A broth for pyocyanin) in the presence and absence of the test compounds for 18-24 hours at 37°C with shaking.

-

Supernatant Collection: The bacterial cultures are centrifuged to pellet the cells, and the cell-free supernatant is collected.

-

Pyocyanin Quantification:

-

3 mL of chloroform is added to the supernatant, and the mixture is vortexed.

-

The chloroform layer (which turns blue) is transferred to a fresh tube.

-

1 mL of 0.2 N HCl is added, and the mixture is vortexed again. The aqueous layer will turn pink.

-

The absorbance of the top aqueous layer is measured at 520 nm. The concentration is calculated by multiplying the OD520 by 17.072.[18]

-

-

Protease Quantification:

-

The total protease activity in the supernatant is typically measured using a substrate like azocasein.

-

The supernatant is incubated with the azocasein solution.

-

The reaction is stopped by precipitating the remaining substrate with trichloroacetic acid (TCA).

-

After centrifugation, the absorbance of the supernatant (containing the cleaved, soluble dye) is measured at a specific wavelength (e.g., 440 nm). The activity is compared to an untreated control.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not extensively documented, the research on analogous furan-2-carboxamide derivatives provides a strong, plausible model. The inhibition of the LasR quorum-sensing system in P. aeruginosa represents a key mechanism by which these compounds can attenuate bacterial virulence and biofilm formation. The quantitative data from biofilm and virulence factor assays, supported by molecular docking studies, collectively suggest that furan-2-carboxamides are promising scaffolds for the development of anti-quorum sensing agents.

Future research should focus on validating this proposed mechanism specifically for this compound. This would involve performing the detailed experimental protocols described herein with this specific compound, determining its binding affinity for the LasR receptor, and potentially solving the co-crystal structure to visualize the precise molecular interactions. Such studies would be invaluable for the drug development community, providing a clearer path for the optimization of this and related compounds as novel therapeutics for combating bacterial infections.

References

- 1. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]

- 2. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Virtual Screening of FDA-Approved Drugs against LasR of Pseudomonas aeruginosa for Antibiofilm Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay for Biofilm Inhibition [bio-protocol.org]

- 14. static.igem.org [static.igem.org]

- 15. 2.15. Biofilm Inhibition Assay [bio-protocol.org]

- 16. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dc.etsu.edu [dc.etsu.edu]

Potential Therapeutic Targets of N-(4-hydroxyphenyl)furan-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-hydroxyphenyl)furan-2-carboxamide is a heterocyclic compound belonging to the furan-2-carboxamide class of molecules. While direct and extensive research on the specific therapeutic targets of this compound is limited, the broader family of furan-containing molecules and structurally similar compounds have demonstrated a wide range of biological activities. This technical guide consolidates the available information on related compounds to extrapolate and propose potential therapeutic targets and mechanisms of action for this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. We will delve into potential applications in oncology, infectious diseases, and inflammatory conditions, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Chemical and Physical Properties

The foundational step in assessing a compound's therapeutic potential is understanding its physicochemical properties, which are crucial for its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | PubChem[1] |

| Molecular Weight | 203.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4104-33-0 | PubChem[1] |

| Topological Polar Surface Area | 69.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Potential Therapeutic Areas and Molecular Targets

Based on the biological activities of structurally related furan-2-carboxamides and compounds sharing the N-(4-hydroxyphenyl) moiety, several therapeutic avenues and molecular targets can be proposed for this compound.

Oncology

The N-(4-hydroxyphenyl) group is a common feature in molecules with anticancer properties. One of the most studied analogues is N-(4-hydroxyphenyl)retinamide (Fenretinide).

N-(4-hydroxyphenyl)retinamide has been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This suggests that this compound may also modulate this pathway. The JNK pathway is a critical regulator of apoptosis, and its activation can lead to the phosphorylation of various downstream targets, ultimately resulting in programmed cell death.

Certain furan-2-carboxamide derivatives have been identified as microtubule stabilizing agents. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This mechanism is analogous to that of established anticancer drugs like paclitaxel.

Infectious Diseases

The furan ring is a common scaffold in antimicrobial agents.

Furan-2-carboxamides have been investigated for their ability to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa.[2][3] The proposed mechanism involves the inhibition of the LasR quorum-sensing system, which is a key regulator of virulence factor production and biofilm development.

Table 1: Biofilm Inhibition by Furan-2-Carboxamide Analogs

| Compound | Biofilm Inhibition at 50 µM (%) | Target Organism | Proposed Target | Reference |

| Analog 4a | ~50 | P. aeruginosa | LasR | [2] |

| Analog 4b | 58 | P. aeruginosa | LasR | [3] |

Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an essential enzyme for viral replication.[4] This suggests that the furan-2-carboxamide scaffold could be a starting point for the development of novel antiviral agents.

Table 2: SARS-CoV-2 Mpro Inhibition by Furan-2-Carboxamide Analogs

| Compound | IC₅₀ (µM) | Assay Type | Reference |

| F8 | 21.28 | Enzymatic | [4] |

| F8-S43 | 10.76 | Enzymatic | [4] |

Inflammatory and Allergic Conditions

The N-(4-hydroxyphenyl) moiety is also present in inhibitors of key inflammatory signaling pathways.

Derivatives of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide have been synthesized and evaluated as potent inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6).[5] STAT6 is a crucial mediator of IL-4 and IL-13 signaling, which are key cytokines in Th2-mediated allergic and inflammatory responses.

Table 3: STAT6 Inhibition by a 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide Derivative

| Compound | STAT6 Inhibition IC₅₀ (nM) | IL-4-induced Th2 Differentiation Inhibition IC₅₀ (nM) | Reference |

| 2t (AS1517499) | 21 | 2.3 | [5] |

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key experiments.

Synthesis of this compound

This protocol describes a general method for the synthesis of N-aryl-furan-2-carboxamides.

Materials:

-

Furan-2-carbonyl chloride

-

4-Aminophenol

-

Triethylamine (Et₃N)

-

Dry Dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

-

Standard glassware for extraction and purification

Procedure:

-

Dissolve 4-aminophenol (1.0 equivalent) and triethylamine (1.2 equivalents) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of furan-2-carbonyl chloride (1.0 equivalent) in dry DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Apoptosis Assay using Annexin V Staining

This protocol details the detection of apoptosis in a cancer cell line treated with the test compound using flow cytometry.[6][7][8][9]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blot Analysis for JNK Pathway Activation

This protocol is for assessing the phosphorylation status of JNK in response to treatment with the compound.

Materials:

-

Cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-beta-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total JNK and a loading control like beta-actin.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the initial investigation of the therapeutic potential of this compound.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently lacking in the scientific literature, a comprehensive analysis of structurally related compounds provides a strong foundation for future research. The furan-2-carboxamide scaffold, in combination with the N-(4-hydroxyphenyl) moiety, suggests a high potential for biological activity across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Future research should focus on the systematic evaluation of this compound against the proposed targets, including the JNK and STAT6 signaling pathways, microbial virulence factors like LasR, and viral proteases. The experimental protocols provided in this guide offer a starting point for these investigations. A thorough understanding of the structure-activity relationships within the furan-2-carboxamide class will be crucial for the potential development of this compound or its derivatives as novel therapeutic agents.

References

- 1. This compound | C11H9NO3 | CID 747955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. scispace.com [scispace.com]

- 9. Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit | Thermo Fisher Scientific - US [thermofisher.com]

In Vitro Profile of N-(4-hydroxyphenyl)furan-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)furan-2-carboxamide is a heterocyclic organic compound featuring a furan ring connected to a hydroxyphenyl group via an amide linkage. The furan-2-carboxamide scaffold is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available in vitro data on this compound and its closely related analogs, offering insights into its potential therapeutic applications. Due to the limited availability of studies specifically focused on this compound, this guide incorporates data from structurally similar compounds to provide a foundational understanding of its potential biological profile.

Synthesis

The synthesis of this compound can be achieved through a standard amidation reaction. A common synthetic route involves the reaction of furan-2-carbonyl chloride with 4-aminophenol in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.[1]

Biological Activities

In vitro studies on furan-2-carboxamide derivatives suggest a range of biological activities. While specific quantitative data for this compound is not extensively available in the public domain, the activities of its close analogs provide valuable insights.

Anticancer Activity

Several furan-2-carboxamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity.

Table 1: Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives [2]

| Compound | Cancer Cell Line | Concentration (µg/mL) | Cell Viability (%) |

| N-(p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | 20 | 33.29 |

| N-(p-tolylcarbamothioyl)furan-2-carboxamide | Huh-7 | 20 | 45.09 |

| N-(p-tolylcarbamothioyl)furan-2-carboxamide | MCF-7 | 20 | 41.81 |

Antimicrobial Activity

The furan-2-carboxamide scaffold is a promising backbone for the development of new antimicrobial agents. Studies on N-(4-bromophenyl)furan-2-carboxamide, a close structural analog of this compound, have demonstrated its efficacy against clinically relevant drug-resistant bacteria.[1][3]

Table 2: Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide and its Derivatives [1]

| Bacterial Strain | Compound | MIC (µg/mL) |

| Acinetobacter baumannii | N-(4-bromophenyl)furan-2-carboxamide | 12.5 |

| Klebsiella pneumoniae | N-(4-bromophenyl)furan-2-carboxamide | 25 |

| Enterobacter cloacae | N-(4-bromophenyl)furan-2-carboxamide | 25 |

| Staphylococcus aureus | N-(4-bromophenyl)furan-2-carboxamide | 50 |

Antioxidant and Anti-inflammatory Activity

The hydroxyphenyl moiety in this compound suggests potential antioxidant properties. Phenolic compounds are known to act as free radical scavengers.[4] While direct antioxidant data for the target compound is scarce, related furan-containing compounds have shown antioxidant and anti-inflammatory effects in vitro.[5]

Experimental Protocols

Synthesis of N-(4-arylphenyl)furan-2-carboxamide

A general procedure for the synthesis of N-(4-arylphenyl)furan-2-carboxamide derivatives involves the following steps[1]:

-

Dissolve the corresponding aniline derivative (e.g., 4-aminophenol) in a dry solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine, to the reaction mixture.

-

Cool the mixture to 0°C in an ice bath.

-

Add furan-2-carbonyl chloride dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for a specified period (e.g., 18 hours), monitoring its completion by thin-layer chromatography (TLC).

-

Upon completion, the product can be purified using standard techniques such as column chromatography.

References

- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant properties of N-(4-hydroxyphenyl)retinamide (fenretinide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

N-(4-hydroxyphenyl)furan-2-carboxamide: A Technical Overview of its Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-hydroxyphenyl)furan-2-carboxamide is a heterocyclic amide that has garnered interest within the scientific community due to its structural similarity to other biologically active furan-2-carboxamide derivatives. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside quantitative data from relevant studies. Furthermore, this document explores the potential mechanisms of action, including relevant signaling pathways, and provides visualizations to facilitate a deeper understanding of its molecular interactions and experimental workflows.

Introduction and History

The specific historical discovery of this compound is not well-documented in readily available literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 4104-33-0.[1][2][3][4] The broader class of furan-2-carboxamides has been explored for several decades, with research accelerating in recent years due to their diverse biological activities. These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6] The synthesis of this compound is a straightforward amide bond formation, a fundamental reaction in organic chemistry. Much of the recent interest in furan-2-carboxamides stems from their potential as inhibitors of bacterial communication systems, known as quorum sensing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, based on data available from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1][7] |

| Molecular Weight | 203.19 g/mol | [1] |

| CAS Number | 4104-33-0 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of 4-aminophenol with furan-2-carbonyl chloride. The following is a generalized experimental protocol based on methods reported for analogous furan-2-carboxamides.[8][9]

Synthesis of this compound

Materials:

-

4-Aminophenol

-

Furan-2-carbonyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

-

In a round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of furan-2-carbonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to yield this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O (amide), and C-O-C (furan) stretches.

-

Melting Point Analysis: To determine the melting point of the purified compound as an indicator of purity.

Biological Activities and Quantitative Data

While specific quantitative data for the biological activity of this compound is not extensively reported, studies on structurally similar furan-2-carboxamides provide insights into its potential therapeutic applications. The primary area of investigation for this class of compounds is their antimicrobial and, more specifically, their antibiofilm activity.

Antibacterial and Antibiofilm Activity

Several furan-2-carboxamide derivatives have demonstrated inhibitory effects against pathogenic bacteria, particularly Pseudomonas aeruginosa. The table below summarizes the antibiofilm activity of some representative furan-2-carboxamides.

| Compound | Bacterial Strain | Biofilm Inhibition (%) at 50 µM | Reference |

| N'-(4-chlorobenzoyl)furan-2-carbohydrazide | P. aeruginosa | 58 | [10] |

| N-(4-(1H-1,2,3-triazol-1-yl)phenyl)furan-2-carboxamide | P. aeruginosa | ~45 | [10] |

| N-(4-bromophenyl)furan-2-carboxamide | Drug-resistant A. baumannii | Not specified (active) | [8] |

Mechanism of Action and Signaling Pathways

The mechanism of action for the antibiofilm activity of certain furan-2-carboxamides is proposed to be the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. In many pathogenic bacteria, QS regulates the expression of virulence factors and biofilm formation.

In P. aeruginosa, a key transcriptional regulator of the QS system is LasR. It is suggested that furan-2-carboxamides may act as antagonists of the LasR receptor, thereby disrupting the QS signaling cascade and inhibiting the formation of biofilms.[10][11]

Below is a DOT script for a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of action of furan-2-carboxamides as LasR antagonists in P. aeruginosa.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with demonstrated biological activities. While the historical context of its initial discovery is not prominent, recent research into furan-2-carboxamides suggests potential applications in antimicrobial and antibiofilm therapies. The proposed mechanism of action through the inhibition of bacterial quorum sensing presents an exciting avenue for future research and drug development. Further investigation is warranted to fully elucidate the biological activity profile and therapeutic potential of this compound.

References

- 1. This compound | C11H9NO3 | CID 747955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bio-fount.com [bio-fount.com]

- 3. 4104-33-0,Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 8. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]

- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-(4-hydroxyphenyl)furan-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-hydroxyphenyl)furan-2-carboxamide. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.15 | s | 1H | -NH- |

| 9.45 | s | 1H | Ar-OH |

| 7.95 | dd, J=1.6, 0.8 Hz | 1H | H-5 (furan) |

| 7.55 | d, J=8.8 Hz | 2H | H-2', H-6' (phenyl) |

| 7.30 | d, J=3.6 Hz | 1H | H-3 (furan) |

| 6.75 | d, J=8.8 Hz | 2H | H-3', H-5' (phenyl) |

| 6.65 | dd, J=3.6, 1.6 Hz | 1H | H-4 (furan) |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 156.5 | C=O |

| 154.0 | C-4' (phenyl) |

| 147.8 | C-2 (furan) |

| 145.5 | C-5 (furan) |

| 131.0 | C-1' (phenyl) |

| 122.0 | C-2', C-6' (phenyl) |

| 115.0 | C-3', C-5' (phenyl) |

| 114.5 | C-3 (furan) |

| 112.0 | C-4 (furan) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Broad | O-H and N-H stretching |

| 3110 | Medium | C-H stretching (aromatic/furan) |

| 1650 | Strong | C=O stretching (Amide I) |

| 1595 | Strong | C=C stretching (aromatic) |

| 1540 | Strong | N-H bending (Amide II) |

| 1240 | Strong | C-O stretching (phenol) |

| 1020 | Medium | C-O-C stretching (furan) |

| 840 | Strong | p-substituted benzene out-of-plane bend |

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion Type |

| 204.0655 | [M+H]⁺ |

| 226.0475 | [M+Na]⁺ |

| 202.0510 | [M-H]⁻ |

Note: The NMR and IR data are representative and based on the analysis of structurally similar compounds. The MS data is predicted.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of this compound

To a solution of 4-aminophenol (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM) at 0 °C, furan-2-carbonyl chloride (1.1 eq) dissolved in dry DCM is added dropwise. The reaction mixture is stirred at room temperature for 12-18 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be performed on a time-of-flight (TOF) mass spectrometer using an electrospray ionization (ESI) source in both positive and negative ion modes. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow from synthesis to spectroscopic analysis and structural confirmation.

References

In-Depth Technical Guide: N-(4-hydroxyphenyl)furan-2-carboxamide (CAS: 4104-33-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)furan-2-carboxamide is a heterocyclic organic compound featuring a furan ring connected to a hydroxyphenyl group via an amide linkage. While extensive biological data for this specific molecule is not widely published, the furan-2-carboxamide scaffold is a recognized pharmacophore present in numerous compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed protocols for its synthesis based on established methods for analogous compounds, and an exploration of its potential biological activities extrapolated from structurally related molecules.

Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 4104-33-0.[1] Its molecular and physical properties are summarized in the table below, primarily derived from computational data available in public chemical databases.

| Property | Value | Source |

| CAS Number | 4104-33-0 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide, N-(4-hydroxyphenyl)-2-furamide | [1] |

| Canonical SMILES | C1=COC(=C1)C(=O)NC2=CC=C(C=C2)O | [1] |

| InChI Key | DGVKXCATWIGAIF-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 72.7 Ų | [1] |

Synthesis and Experimental Protocols

Protocol 1: Acyl Chloride Method

This protocol is adapted from the synthesis of N-(4-bromophenyl)furan-2-carboxamide and is a common method for amide synthesis.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound via the acyl chloride method.

Materials:

-

Furan-2-carbonyl chloride

-

4-Aminophenol

-

Triethylamine (Et₃N)

-

Dry Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in dry DCM.

-

Add triethylamine (1.0-1.2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of furan-2-carbonyl chloride (1.0 equivalent) in dry DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Carboxylic Acid Coupling Method

This method utilizes a coupling agent to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to prepare the acyl chloride. This protocol is adapted from the synthesis of other N-aryl furan-2-carboxamides.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound using a coupling agent.

Materials:

-

Furan-2-carboxylic acid

-

4-Aminophenol

-

1,1'-Carbonyldiimidazole (CDI) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt))

-

Dry Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve furan-2-carboxylic acid (1.0 equivalent) in dry THF.

-

Add CDI (1.1 equivalents) and stir the mixture at 45°C for 2 hours to activate the carboxylic acid.

-

In a separate flask, dissolve 4-aminophenol (1.0-1.2 equivalents) in dry THF.

-

Add the solution of activated carboxylic acid dropwise to the 4-aminophenol solution.

-

Stir the reaction mixture at 45°C for 18 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is limited, the furan-2-carboxamide scaffold is a key feature in many biologically active compounds. The presence of the 4-hydroxyphenyl group, a common moiety in pharmacologically active molecules, further suggests potential for biological activity.

Potential as a Tyrosinase Inhibitor

The 4-hydroxyphenyl moiety is a well-known structural feature of many tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and in the cosmetics industry. The phenolic hydroxyl group can chelate the copper ions in the active site of tyrosinase, leading to inhibition. It is plausible that this compound could act as a tyrosinase inhibitor.

Hypothesized Mechanism of Tyrosinase Inhibition:

Caption: Hypothesized mechanism of tyrosinase inhibition by this compound.

Potential Anticancer and Cytotoxic Activity

Numerous furan-2-carboxamide derivatives have been investigated for their anticancer properties. For instance, some carbamothioyl-furan-2-carboxamide derivatives have shown significant cytotoxic activity against various human cancer cell lines. While the mechanism of action can vary, they often induce apoptosis through pathways involving reactive oxygen species (ROS) generation and activation of stress-related kinases.

Potential Antimicrobial and Antibiofilm Activity

The furan-2-carboxamide scaffold is present in compounds with documented antibacterial and antifungal activity. For example, derivatives of N-(4-bromophenyl)furan-2-carboxamide have shown activity against drug-resistant bacteria. Additionally, a range of furan-2-carboxamides have been identified as inhibitors of biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, potentially by interfering with quorum sensing signaling pathways.

Safety and Handling

Based on GHS classifications from aggregated data, this compound is considered hazardous.[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests a range of potential biological activities, including tyrosinase inhibition, anticancer, and antimicrobial effects. While direct experimental evidence for these activities is currently lacking in the public domain, this technical guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into this promising molecule. The detailed synthesis protocols and the overview of potential biological targets offer a clear starting point for future studies to elucidate its pharmacological profile and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: N-(4-hydroxyphenyl)furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, characterization, and potential biological evaluation of N-(4-hydroxyphenyl)furan-2-carboxamide. The information is curated for professionals in chemical synthesis and drug discovery.

Chemical Information

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | |

| CAS Number | 3671-33-0 | |

| Canonical SMILES | C1=CC(=C(C=C1)O)NC(=O)C2=CC=CO2 | [1] |

| InChI Key | DGVKXCATWIGAIF-UHFFFAOYSA-N | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar N-(4-bromophenyl)furan-2-carboxamide[2].

Materials:

-

Furan-2-carbonyl chloride

-

4-Aminophenol

-

Triethylamine (Et₃N)

-

Dry Dichloromethane (DCM)

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in dry DCM.

-

Add triethylamine (1.0 equivalent) to the reaction mixture.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add furan-2-carbonyl chloride (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/n-hexane gradient (e.g., starting from 20:80)[2].

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Expected Yield:

Yields for similar reactions are reported to be in the range of 80-95%[2].

Protocol 2: Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Characteristic peaks are expected for the furan ring protons, the phenyl ring protons, the amide proton, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) should be recorded. For a similar compound, N-(4-bromophenyl)furan-2-carboxamide, signals for the furan and phenyl protons appear in the aromatic region (δ 6.5-8.0 ppm), and the amide proton appears as a singlet around δ 10.3 ppm in DMSO-d₆[2].

-

¹³C NMR: Acquire a ¹³C NMR spectrum in the same deuterated solvent. Identify the signals corresponding to the carbonyl carbon, the carbons of the furan and phenyl rings.

2. Mass Spectrometry (MS):

-

Obtain a mass spectrum of the compound using a suitable ionization technique (e.g., ESI or EI). The expected molecular ion peak [M+H]⁺ for C₁₁H₉NO₃ would be approximately m/z 204.06.

Protocol 3: Preliminary Biological Activity Screening

Based on the reported activities of structurally related furan-2-carboxamide derivatives, the following assays can be performed to evaluate the biological potential of this compound.

1. Anticancer Activity (MTT Assay):

-

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines can be used, such as HepG2 (liver), MCF-7 (breast), and HeLa (cervical)[3].

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). Doxorubicin can be used as a positive control[3].

-

2. Antibacterial Activity (Broth Microdilution Assay):

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

-

Bacterial Strains: Include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Procedure:

-

Prepare a serial dilution of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

3. Anti-inflammatory Activity (Protein Denaturation Inhibition Assay):

-

Objective: To evaluate the in vitro anti-inflammatory potential of the compound by assessing its ability to inhibit protein denaturation.

-

Procedure:

-

Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

-

Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time.

-

After cooling, measure the turbidity of the solution spectrophotometrically.

-

Diclofenac sodium can be used as a standard drug.

-

Calculate the percentage inhibition of protein denaturation.

-

Potential Signaling Pathways

While the specific signaling pathways of this compound are not yet elucidated, based on the structurally related N-(4-hydroxyphenyl)retinamide, potential mechanisms of action in cancer cells could involve the induction of apoptosis through the generation of reactive oxygen species (ROS)[4][5].

A hypothetical signaling pathway is presented below. It is important to note that this is a proposed mechanism based on an analogous compound and requires experimental validation for this compound.

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, characterization, and biological screening of this compound.

Caption: General experimental workflow.

References

- 1. This compound | C11H9NO3 | CID 747955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - Public Library of Science - Figshare [plos.figshare.com]

- 5. N-(4-hydroxyphenyl)retinamide activation of a distinct pathway signaling apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Synthesis of N-(4-hydroxyphenyl)furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of N-(4-hydroxyphenyl)furan-2-carboxamide, a molecule of interest in medicinal chemistry and drug development. Two primary synthetic routes are presented, utilizing either an activated acyl chloride or a carbodiimide coupling agent.

Chemical and Physical Data